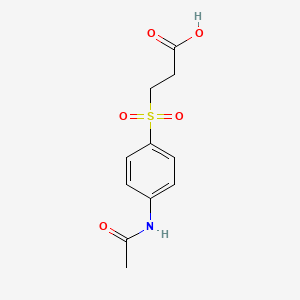

3-(4-Acetylamino-benzenesulfonyl)-propionic acid

CAS No.: 300670-60-4

Cat. No.: VC2008450

Molecular Formula: C11H13NO5S

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300670-60-4 |

|---|---|

| Molecular Formula | C11H13NO5S |

| Molecular Weight | 271.29 g/mol |

| IUPAC Name | 3-(4-acetamidophenyl)sulfonylpropanoic acid |

| Standard InChI | InChI=1S/C11H13NO5S/c1-8(13)12-9-2-4-10(5-3-9)18(16,17)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |

| Standard InChI Key | OHZRFPJQOHWDNK-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O |

Introduction

3-(4-Acetylamino-benzenesulfonyl)-propionic acid is a complex organic compound belonging to the class of sulfonamides. It features an acetylamino group (NHCOCH3) and a benzenesulfonyl group (C6H5SO2) attached to a propionic acid backbone (CH3CH2COOH). This compound is notable for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways .

Synthesis

The synthesis of 3-(4-Acetylamino-benzenesulfonyl)-propionic acid typically involves multiple steps, starting with the acetylation of 4-aminobenzenesulfonamide followed by a coupling reaction with propionic acid derivatives. This method ensures high yield and purity of the final product.

Characterization

The compound can be analyzed using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance spectroscopy (NMR). Crystallographic studies reveal specific intramolecular interactions that stabilize its structure, contributing to its biological activity.

Mechanism of Action

As a sulfonamide derivative, 3-(4-Acetylamino-benzenesulfonyl)-propionic acid may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation or microbial growth. It can interfere with folate synthesis in bacteria, exhibiting antibacterial properties, and modulate inflammatory responses in mammalian systems.

Applications

This compound is valuable in drug discovery initiatives due to its unique structure, which allows for modifications that enhance its biological activity. It is primarily used in the development of pharmaceuticals targeting various biological pathways.

Synthesis and Characterization Techniques

| Technique | Description |

|---|---|

| Thin-Layer Chromatography (TLC) | Used for purification and identification |

| Nuclear Magnetic Resonance Spectroscopy (NMR) | Used for structural analysis |

| Crystallography | Reveals intramolecular interactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume